molecular formula C8H6BrFO2 B6356610 3'-Bromo-4'-fluoro-2-hydroxyacetophenone CAS No. 1515663-82-7

3'-Bromo-4'-fluoro-2-hydroxyacetophenone

Cat. No.: B6356610
CAS No.: 1515663-82-7
M. Wt: 233.03 g/mol
InChI Key: ZQOSRHMIZKCOAI-UHFFFAOYSA-N
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Description

3’-Bromo-4’-fluoro-2-hydroxyacetophenone is an organic compound with the molecular formula C8H6BrFO2 It is a derivative of acetophenone, characterized by the presence of bromine, fluorine, and hydroxyl functional groups on the aromatic ring

Properties

IUPAC Name

1-(3-bromo-4-fluorophenyl)-2-hydroxyethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO2/c9-6-3-5(8(12)4-11)1-2-7(6)10/h1-3,11H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQOSRHMIZKCOAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)CO)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Bromo-4’-fluoro-2-hydroxyacetophenone typically involves the bromination and fluorination of 2-hydroxyacetophenone. One common method includes the reaction of 2-hydroxyacetophenone with bromine in the presence of a suitable solvent such as chloroform. The reaction is carried out under reflux conditions to ensure complete bromination. Subsequently, the brominated product is subjected to fluorination using a fluorinating agent like potassium fluoride .

Industrial Production Methods

Industrial production of 3’-Bromo-4’-fluoro-2-hydroxyacetophenone may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3’-Bromo-4’-fluoro-2-hydroxyacetophenone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution: Formation of various substituted acetophenones.

    Oxidation: Formation of 3’-Bromo-4’-fluoro-2-hydroxybenzoic acid.

    Reduction: Formation of 3’-Bromo-4’-fluoro-2-hydroxyphenylethanol.

Scientific Research Applications

3’-Bromo-4’-fluoro-2-hydroxyacetophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development and as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3’-Bromo-4’-fluoro-2-hydroxyacetophenone depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards these targets, leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-hydroxyacetophenone
  • 2-Bromo-3-hydroxyacetophenone
  • 4-Fluoro-2-hydroxyacetophenone

Uniqueness

3’-Bromo-4’-fluoro-2-hydroxyacetophenone is unique due to the simultaneous presence of bromine, fluorine, and hydroxyl groups on the aromatic ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

Biological Activity

3'-Bromo-4'-fluoro-2-hydroxyacetophenone (BFHAP) is an organic compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

BFHAP features a bromine atom, a fluorine atom, and a hydroxyl group attached to an acetophenone backbone. Its molecular formula is C8H6BrFO2C_8H_6BrFO_2 with a molecular weight of approximately 217.04 g/mol. The presence of these functional groups contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

The biological activity of BFHAP is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms enhance its binding affinity and specificity, while the hydroxyl group can participate in hydrogen bonding, stabilizing interactions with biological targets. These interactions can modulate enzyme activity, potentially leading to therapeutic effects.

Antimicrobial Properties

BFHAP has been studied for its antimicrobial properties. Research indicates that compounds with similar structures often exhibit significant activity against various bacterial strains. The mechanism may involve the inhibition of bacterial enzymes or disruption of cellular processes.

Anticancer Potential

Preliminary studies suggest that BFHAP may have anticancer properties. Its structural similarity to natural substrates allows it to interfere with cancer cell signaling pathways, potentially inhibiting cell proliferation and inducing apoptosis .

Case Studies

  • Enzyme Inhibition Studies
    A study evaluated the inhibitory effects of BFHAP on protein disulfide isomerase (PDI). The compound demonstrated an IC50 value indicating effective inhibition, suggesting potential applications in cancer therapy where PDI plays a crucial role in tumor progression .
    CompoundIC50 (μM)
    BFHAP0.85
    BAP20.93
  • Antimicrobial Activity Assessment
    In vitro assays were conducted to assess the antimicrobial efficacy of BFHAP against various bacterial strains. Results indicated that BFHAP exhibited significant inhibition zones compared to control groups, highlighting its potential as an antimicrobial agent.

Research Applications

BFHAP serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique combination of functional groups allows for modifications that can lead to the development of novel therapeutic agents. Additionally, it is used in studies investigating enzyme interactions and mechanisms due to its structural characteristics.

Comparison with Similar Compounds

CompoundFunctional GroupsUnique Features
2-Bromo-4-hydroxyacetophenoneBromine, HydroxylLacks fluorine; different biological activity profile
4-Fluoro-2-hydroxyacetophenoneFluorine, HydroxylLacks bromine; different reactivity
3'-Chloro-4'-fluoro-2-hydroxyacetophenoneChlorine, Fluorine, HydroxylSimilar structure but different halogen substituent

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